2-hydroxy-3-methyl-4H-pyran-4-one

描述

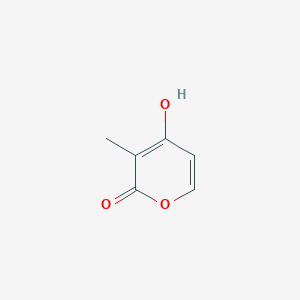

2-Hydroxy-3-methyl-4H-pyran-4-one (CAS: 61892-88-4) is a pyran-4-one derivative with a hydroxyl group at position 2 and a methyl group at position 2. Its molecular formula is C₆H₆O₃, with a molecular weight of 126.11 g/mol . This compound is structurally related to flavoring agents like maltol but differs in the positions of its substituents. While its applications are less documented compared to its isomers, it has been identified in food volatiles, such as in traditional Portuguese cornbread (Broa), albeit at low concentrations .

准备方法

2-Hydroxy-3-methyl-4H-pyran-4-one can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts . Another method includes the reaction of piperidine with pyromeconic acid followed by methylation at the 2 position . Industrial production often involves isolating maltol from naturally occurring sources such as beechwood and other wood tars, pine needles, chicory, and the bark of young larch trees .

化学反应分析

2-Hydroxy-3-methyl-4H-pyran-4-one undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

科学研究应用

2-Hydroxy-3-methyl-4H-pyran-4-one, also known as maltol, has diverse applications in scientific research, industry, and medicine due to its various chemical and biological properties.

Scientific Research Applications

- Chemistry Maltol serves as an analytical reference standard for quantifying analytes in both synthetic and commercial food samples.

- Biology It has been studied for its antioxidant properties and its role in the Maillard reaction. Certain 4H-pyran derivatives were evaluated as antibacterial, antioxidant, and cytotoxic agents .

- Coordination Chemistry Maltol can form coordination compounds with metals like iron(III), cobalt(III), and chromium(III), which have been evaluated for cytotoxic and antioxidant activities . It can also form complexes with magnesium, facilitating oral magnesium delivery .

Medical Applications

Maltol and its derivatives are explored for various medicinal applications:

- Anticancer Activity Research has explored the potential anticancer activity of maltol. Certain 4H-pyran derivatives have shown potential in suppressing the proliferation of HCT-116 cells by inhibiting kinase activity and downregulating expression levels of CDK2 protein and gene. These derivatives can also induce apoptosis in HCT-116 cells via activation of the caspase-3 gene .

- Antimicrobial Activity Derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide have demonstrated effectiveness against various bacterial strains and fungi.

- Iron Transport Facilitation Maltol's ability to chelate iron may facilitate iron transport across cell membranes.

Industrial Applications

- Flavor Enhancer Maltol is widely used as a flavor enhancer in the food and beverage industry to improve mouthfeel and enhance the flavor of candy, baked foods, and soft drinks. Ethyl Maltol, incorporating 2-Ethyl-3-hydroxy-4H-pyran-4-one, is used in characterizing odor-active compounds in cherry wines, enhancing sensory attributes and wine quality .

- Cosmetics and Personal Care Products Maltol is also used in cosmetics and personal care products.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form various products depending on the reagents and conditions used.

- Reduction Reduction reactions can convert it into different derivatives.

- Substitution It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Antioxidant activity

作用机制

The mechanism of action of 2-hydroxy-3-methyl-4H-pyran-4-one involves its ability to chelate metal ions, particularly iron. This chelation forms stable complexes that can readily partition across cell membranes, facilitating iron transport . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers: Positional Variations

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

- CAS : 118-71-8

- Molecular Formula : C₆H₆O₃

- Key Differences: Substituent positions: Hydroxyl at position 3, methyl at position 2. Odor Profile: Exhibits a "warmy-fruity, caramel-sweet" aroma, making it widely used in food and fragrance industries . Concentration in Broa: 117,672,149 ± 40,223,031 (vs. 37,421 ± 25,172 for 2-hydroxy-3-methyl) . Commercial Availability: Extensively produced under synonyms like Palatone and Veltol .

5-Hydroxy-2-methyl-4H-pyran-4-one

- Key Differences :

Alkyl-Substituted Derivatives

2-Ethyl-3-hydroxy-4H-pyran-4-one

- CAS : 4940-11-8

- Molecular Formula : C₇H₈O₃

- Key Differences: Ethyl group replaces methyl at position 2.

3-Hydroxy-2-(2-methylpropyl)-4H-pyran-4-one

- CAS : 76015-10-6

- Molecular Formula : C₉H₁₂O₃

- Key Differences :

Dihydro and Polyhydroxy Analogs

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

- CAS : 28564-83-2

- Molecular Formula : C₆H₈O₄

- Key Differences: Additional hydroxyl group at position 5 and a saturated ring. Odor Profile: "Caramelized" notes, distinct from the simpler pyran-4-ones .

Research Findings and Industrial Relevance

- Sensory Properties: Substituent positions critically influence odor and taste. Maltol’s 3-hydroxy group enhances its sweet profile, while 2-hydroxy-3-methyl lacks notable flavor .

- Chemical Reactivity : The hydroxyl group’s position affects acidity and hydrogen-bonding capacity. For example, maltol’s 3-hydroxy group is more acidic (pKa ~2.7) than its isomers, aiding metal chelation .

- Synthetic Utility : 2-Hydroxy-3-methyl-4H-pyran-4-one is less explored industrially but shows promise in niche applications, such as intermediates for chiral ligands .

生物活性

2-Hydroxy-3-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring compound belonging to the class of pyranones. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of maltol, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Maltol has the following chemical characteristics:

- Chemical Formula : C₆H₆O₃

- Molecular Weight : 126.11 g/mol

- IUPAC Name : 3-hydroxy-2-methyl-4H-pyran-4-one

- CAS Registry Number : 118-71-8

The compound features a hydroxyl group and a ketone within its pyran ring, which are crucial for its biological activities.

Antioxidant Activity

Maltol exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Research has demonstrated that maltol can effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS).

Key Findings:

- A study evaluated maltol's capacity to scavenge various radicals, including DPPH and ABTS, showing effective inhibition comparable to established antioxidants like butylated hydroxytoluene (BHT) .

| Compound | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

|---|---|---|

| Maltol | 25.5 | 30.7 |

| BHT | 22.8 | 28.1 |

Antimicrobial Activity

Maltol has been studied for its antimicrobial properties against various pathogens. It has shown promising results as an antibacterial agent.

Case Studies:

- Antibacterial Efficacy : Maltol demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics like ampicillin .

- Mechanism of Action : The antibacterial activity of maltol is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Anticancer Activity

Maltol's potential as an anticancer agent has garnered attention in recent years. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms.

Research Findings:

- In vitro studies on HCT-116 colorectal cancer cells revealed that maltol reduced cell viability significantly, with IC50 values indicating potent cytotoxicity .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Maltol | 85.0 | Induction of apoptosis via caspase activation |

The biological activities of maltol can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The enolic structure allows maltol to donate hydrogen atoms to free radicals, stabilizing them.

- Antimicrobial Mechanism : Interaction with bacterial membranes disrupts their integrity, leading to cell lysis.

- Anticancer Mechanism : Activation of apoptotic pathways through caspase enzymes has been observed in treated cancer cells .

常见问题

Q. Basic: What are the standard synthetic routes for 2-hydroxy-3-methyl-4H-pyran-4-one, and how is its purity validated?

Answer:

this compound is typically synthesized via acid-catalyzed cyclization of β-keto esters or through Maillard reaction intermediates. For example, derivatives like 3-hydroxy-2-methyl-4H-pyran-4-one (CAS 118-71-8) are prepared using precursors such as acetylated sugars or diketones under controlled pH and temperature . Purity validation involves:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts.

- Spectroscopy : FT-IR for functional group analysis (e.g., hydroxyl and carbonyl stretches at 3400–3200 cm⁻¹ and 1700–1650 cm⁻¹, respectively) and ¹H/¹³C NMR for structural confirmation (e.g., methyl protons at δ 2.1–2.3 ppm) .

- Melting Point : Consistency with literature values (e.g., 126°C for related compounds) .

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure, hydrogen bonding (e.g., O–H···O interactions in 3-hydroxy-4-pyrone derivatives), and torsional angles. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- Mass Spectrometry : HRMS-ESI for molecular ion confirmation (e.g., [M+H]+ at m/z 327.1596 for methyl-substituted analogs) .

- Thermal Analysis : TGA/DSC to assess decomposition profiles and stability .

Q. Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. mutagenic effects) be resolved?

Answer:

Discrepancies arise from assay conditions (e.g., concentration, cell lines) or structural modifications. For example:

- Antibacterial Activity : Derivatives like 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde hydrazones show MIC values <10 µg/mL against S. aureus but require SAR studies to isolate active pharmacophores .

- Mutagenicity : 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) exhibits DNA strand-breaking activity in Ames tests, highlighting the need for dose-response studies and metabolite profiling .

Methodology :- Dose-Response Curves : Establish thresholds for toxicity vs. efficacy.

- Metabolomics : Track degradation products (e.g., via LC-MS) to identify reactive intermediates.

Q. Advanced: What strategies optimize the synthetic yield of this compound for scale-up?

Answer:

-

Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates .

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .

-

Workflow Example :

Step Parameter Optimal Condition Cyclization Catalyst ZnCl₂ (5 mol%) Purification Solvent System Ethyl acetate/hexane (3:7) Yield Post-optimization 78–85%

Q. Advanced: How can derivatives of this compound be designed for targeted biological applications?

Answer:

- Heterocyclic Hybrids : Friedländer reactions with 2-amino-3-cyano-4H-pyrans yield quinoline analogs with enhanced acetylcholinesterase inhibition (IC₅₀ < 1 µM) .

- Metal Complexation : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) enhances antioxidant activity, as seen in DPPH radical scavenging assays (EC₅₀ 15–25 µM) .

- Computational Modeling : DFT calculations predict reactive sites for functionalization (e.g., C-5 hydroxyl for glycosylation) .

Q. Advanced: What protocols assess the mutagenic potential of this compound derivatives?

Answer:

- Ames Test : Salmonella typhimurium TA98/TA100 strains exposed to 0.1–100 µg/mL of the compound, with S9 metabolic activation .

- Comet Assay : Quantifies DNA damage in human lymphocytes; DDMP shows 20–40% tail moment increase at 50 µM .

- Mitigation : Introduce electron-withdrawing groups (e.g., –NO₂) to reduce electrophilicity and mutagenicity.

属性

IUPAC Name |

4-hydroxy-3-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANRXGCIPOQDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=COC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715701 | |

| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-88-4 | |

| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。